2,6-Dimethylhepta-2,4-dien-1-ol

Catalog No.
S15195680
CAS No.
57692-00-9
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylhepta-2,4-dien-1-ol

CAS Number

57692-00-9

Product Name

2,6-Dimethylhepta-2,4-dien-1-ol

IUPAC Name

2,6-dimethylhepta-2,4-dien-1-ol

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h4-6,8,10H,7H2,1-3H3

InChI Key

NHJYTPLTUCPVET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC=C(C)CO

2,6-Dimethylhepta-2,4-dien-1-ol is an organic compound characterized by its molecular formula C9H16OC_9H_{16}O and a molecular weight of approximately 140.22 g/mol. It features a hydroxyl group (-OH) attached to a heptadiene backbone with two methyl groups at the 2 and 6 positions, and double bonds located at the 2 and 4 positions of the carbon chain. This structural arrangement contributes to its unique chemical properties and reactivity, making it a subject of interest in organic chemistry and various industrial applications.

  • Oxidation: The compound can be oxidized to yield ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions that convert double bonds into single bonds, resulting in saturated alcohols. Catalytic hydrogenation using palladium on carbon is a typical method for this process.
  • Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions, utilizing reagents such as thionyl chloride or phosphorus tribromide.

The major products formed from these reactions include various ketones, aldehydes, saturated alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used.

Research indicates that 2,6-Dimethylhepta-2,4-dien-1-ol exhibits potential biological activities. It has been studied for its interactions with various biomolecules, suggesting possible roles in influencing cellular processes and metabolic activities. The compound's structure allows it to participate in biochemical pathways that could affect enzyme activity and receptor interactions.

Several synthesis methods have been developed for producing 2,6-Dimethylhepta-2,4-dien-1-ol:

  • Reaction of Isobutene: A common method involves the reaction of isobutene with carbon tetrachloride in the presence of ferric chloride and diethylamine hydrochloride. This process yields intermediates that are further treated with ethanolic potassium hydroxide to obtain the final product.
  • Industrial Production: In industrial settings, large-scale reactions are optimized for higher yields using continuous flow reactors and advanced purification techniques such as crystallization from ethanol.

2,6-Dimethylhepta-2,4-dien-1-ol has diverse applications across various fields:

  • Organic Synthesis: It serves as a precursor in the synthesis of complex organic molecules and is utilized as a reagent in various organic reactions.
  • Fragrance Industry: The compound is valued for its pleasant odor and is used in the formulation of fragrances.
  • Pharmaceuticals: Ongoing research explores its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Studies on the interactions of 2,6-Dimethylhepta-2,4-dien-1-ol with molecular targets such as enzymes and receptors have highlighted its potential biological significance. The compound's functional groups enable it to engage in specific biochemical interactions that may influence metabolic pathways or cellular responses.

Several compounds share structural similarities with 2,6-Dimethylhepta-2,4-dien-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-Dimethylhepta-2,6-dien-1-olC9H16OSimilar structure but different double bond positions
3-Methylhepta-2,5-dieneC8H14Lacks hydroxyl group; more saturated
3-Hydroxy-2-methylheptaneC8H18OSaturated alcohol; different functional group
(S)-GrandisolC10H16ORelated monoterpene used in agriculture

These compounds exhibit unique characteristics based on their structural differences while sharing common features such as the presence of double bonds or hydroxyl groups. The distinct positioning of functional groups in 2,6-Dimethylhepta-2,4-dien-1-ol contributes to its unique reactivity and applications compared to these similar compounds .

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

140.120115130 g/mol

Monoisotopic Mass

140.120115130 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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